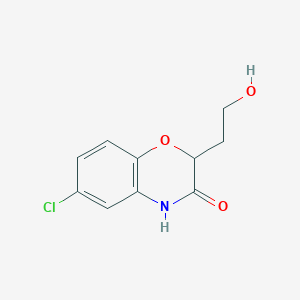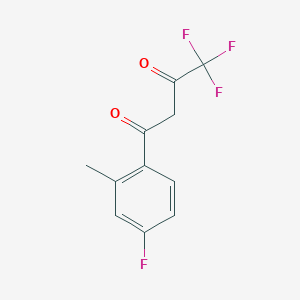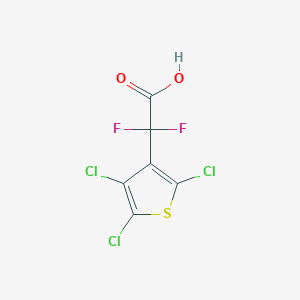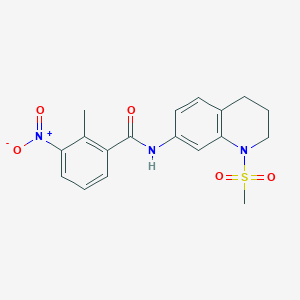![molecular formula C7H13NO3S B2856885 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione CAS No. 2503203-07-2](/img/structure/B2856885.png)
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by oxidation to form the desired spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom and spirocyclic structure play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
7-hydroxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
7-iodo-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Contains an iodine atom instead of a methoxy group.
Uniqueness
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability compared to its hydroxy and iodo counterparts.
特性
IUPAC Name |
7-methoxy-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-11-6-4-7(2-3-7)12(9,10)8-5-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBZSLCGAYPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CC2)S(=O)(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)
![2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B2856803.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2856804.png)
![4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2856805.png)

![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)


![N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2856816.png)


![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)


